molecular formula C7H10N2S2 B1379335 3-(1,3-Thiazol-2-yl)thiomorpholine CAS No. 933701-85-0

3-(1,3-Thiazol-2-yl)thiomorpholine

Cat. No. B1379335
M. Wt: 186.3 g/mol
InChI Key: HPKMLARIOKMSDQ-UHFFFAOYSA-N
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Description

“3-(1,3-Thiazol-2-yl)thiomorpholine” is a chemical compound with the CAS Number: 933701-85-0 . It has a molecular weight of 186.3 and its IUPAC name is 3-(thiazol-2-yl)thiomorpholine . It is in the form of oil .


Molecular Structure Analysis

The InChI code for “3-(1,3-Thiazol-2-yl)thiomorpholine” is 1S/C7H10N2S2/c1-3-10-5-6 (8-1)7-9-2-4-11-7/h2,4,6,8H,1,3,5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“3-(1,3-Thiazol-2-yl)thiomorpholine” has a molecular weight of 186.3 . It is in the form of oil and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Anticancer Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Thiazole derivatives have been synthesized and tested for anticancer activity against human cancer cell lines . For example, a series of 2 6-substituted-3-(pyridin-3-yl)imidazo[2,1-b]thiazole have been synthesized and tested for their anticancer activity .
  • Methods of Application : The compounds were synthesized and then tested for anticancer activity using the sulforhodamine B (SRB) assay .
  • Results : The synthesized compounds showed promising anticancer activity .

Antimicrobial Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Thiazole derivatives have been synthesized and tested for their antimicrobial activity . The compounds were tested against strains of S. aureus, B. cereus, E. coli, and P. aeruginosa .
  • Methods of Application : The compounds were synthesized and then tested for their antimicrobial activity .
  • Results : The synthesized compounds showed prominent inhibitory activity against the tested strains (MIC = 250 µg/mL) .

Safety And Hazards

The safety information for “3-(1,3-Thiazol-2-yl)thiomorpholine” includes several hazard statements such as H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .

properties

IUPAC Name

3-(1,3-thiazol-2-yl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S2/c1-3-10-5-6(8-1)7-9-2-4-11-7/h2,4,6,8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKMLARIOKMSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307217
Record name 3-(2-Thiazolyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Thiazol-2-yl)thiomorpholine

CAS RN

933701-85-0
Record name 3-(2-Thiazolyl)thiomorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933701-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Thiazolyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-Thiazol-2-yl)thiomorpholine
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Reactant of Route 5
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Reactant of Route 6
3-(1,3-Thiazol-2-yl)thiomorpholine

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